molecular formula C17H14ClN3O2 B12558951 4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one CAS No. 192524-08-6

4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B12558951
CAS No.: 192524-08-6
M. Wt: 327.8 g/mol
InChI Key: HAIBMCKMAPHEDS-UHFFFAOYSA-N
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Description

4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a chlorophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanuric chloride with aniline derivatives can yield the desired triazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazine intermediate with a chlorophenyl derivative in the presence of a suitable base.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone ring, which can be achieved through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, which may exhibit different chemical properties.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one: The parent compound.

    4-[6-(4-Methylphenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one: A similar compound with a methyl group instead of a chlorine atom.

    4-[6-(4-Fluorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

192524-08-6

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

4-[6-(4-chlorophenyl)-4-hydroxy-1,2,4-triazin-5-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-13(8-11(2)17(10)22)16-15(20-19-9-21(16)23)12-3-5-14(18)6-4-12/h3-9,23H,1-2H3

InChI Key

HAIBMCKMAPHEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN=CN2O)C3=CC=C(C=C3)Cl)C=C(C1=O)C

Origin of Product

United States

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